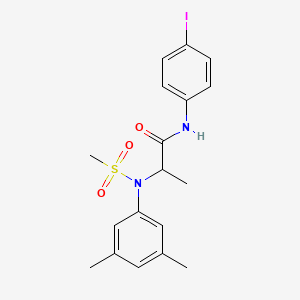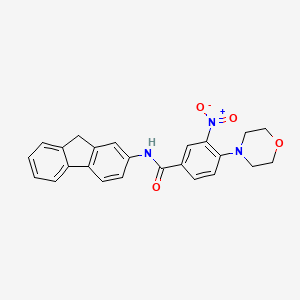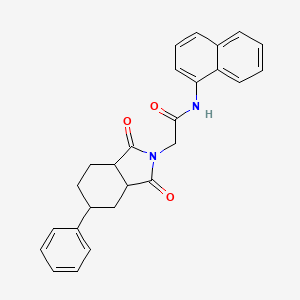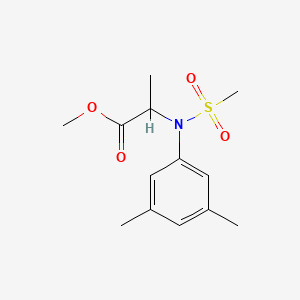
N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide
Descripción general
Descripción
N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide, also known as DIDA, is a synthetic peptide that has gained attention in scientific research applications due to its potential as a therapeutic agent. DIDA is a member of the class of compounds known as peptidomimetics, which are synthetic molecules that mimic the structure and function of natural peptides.
Mecanismo De Acción
The mechanism of action of N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to act through the inhibition of enzymes involved in various cellular processes. N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the activity of the proteasome, a cellular complex that degrades damaged or misfolded proteins. Additionally, N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that mediate inflammation.
Biochemical and Physiological Effects
N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, where N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to reduce inflammation and improve symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its stability and solubility in aqueous solutions, which makes it easy to handle and administer. Additionally, N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide is a small molecule, which allows for easy diffusion into cells and tissues. However, one limitation of using N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its relatively low potency compared to other therapeutic agents, which may require higher concentrations and longer treatment times to achieve desired effects.
Direcciones Futuras
There are several future directions for the research and development of N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide and other peptidomimetics. One area of interest is the optimization of N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide's structure and potency through the modification of its amino acid residues. Additionally, the development of new synthetic methods for the production of peptidomimetics may lead to the discovery of new compounds with unique therapeutic properties. Finally, the application of N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide and other peptidomimetics in combination with other therapeutic agents may lead to improved treatment outcomes for various diseases.
Aplicaciones Científicas De Investigación
N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases. In cancer research, N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, where N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to reduce inflammation and improve symptoms. Additionally, N~2~-(3,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-(4-iodophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O3S/c1-12-9-13(2)11-17(10-12)21(25(4,23)24)14(3)18(22)20-16-7-5-15(19)6-8-16/h5-11,14H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSHKPMMWFWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-dimethylphenyl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-N-methyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4177356.png)
![7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4177364.png)
![4-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4177375.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide](/img/structure/B4177383.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177396.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-methylbenzyl)acetamide](/img/structure/B4177403.png)

![ethyl 3-[({[5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4177425.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4177433.png)
![1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B4177443.png)
![4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4177451.png)
![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177457.png)